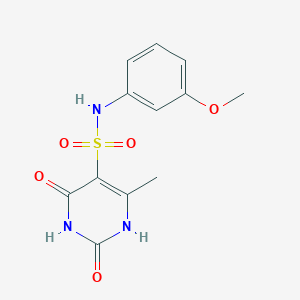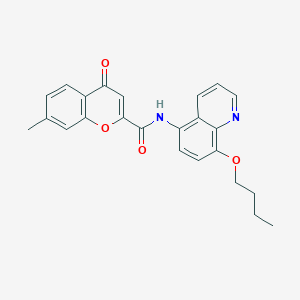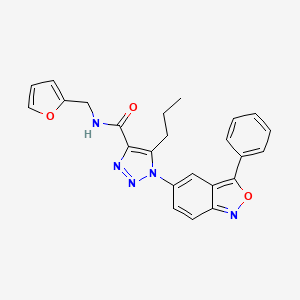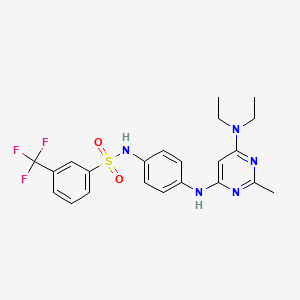
2,4-dihydroxy-N-(3-methoxyphenyl)-6-methylpyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-HYDROXY-N-(3-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINESULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfonamide group, and a methoxyphenyl group. Its chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential anti-proliferative and antimicrobial activities .
Métodos De Preparación
The synthesis of 2-HYDROXY-N-(3-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with a suitable amine to form a Schiff base, followed by cyclization and sulfonation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
2-HYDROXY-N-(3-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces amines or alcohols .
Aplicaciones Científicas De Investigación
2-HYDROXY-N-(3-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: Due to its anti-proliferative properties, it is being investigated for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-HYDROXY-N-(3-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINESULFONAMIDE involves its interaction with specific molecular targets and pathways. It is known to interact with DNA and proteins, leading to the inhibition of cell proliferation. The compound can induce the production of reactive oxygen species (ROS), which can cause oxidative stress and apoptosis in cancer cells . Additionally, it can bind to enzymes and inhibit their activity, further contributing to its anti-proliferative effects .
Comparación Con Compuestos Similares
2-HYDROXY-N-(3-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINESULFONAMIDE can be compared with other similar compounds, such as:
2-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug research and development.
Schiff base metal complexes: These complexes have shown similar DNA binding and antimicrobial properties.
The uniqueness of 2-HYDROXY-N-(3-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINESULFONAMIDE lies in its specific structure, which allows for a diverse range of chemical reactions and biological activities, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C12H13N3O5S |
|---|---|
Peso molecular |
311.32 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C12H13N3O5S/c1-7-10(11(16)14-12(17)13-7)21(18,19)15-8-4-3-5-9(6-8)20-2/h3-6,15H,1-2H3,(H2,13,14,16,17) |
Clave InChI |
IZYDQKLPGPHETC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11302669.png)



![2-(benzylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11302676.png)
![N-(4-chloro-3-methylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11302681.png)
![1-(4-Bromophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11302688.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11302691.png)
![N-(butan-2-yl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11302699.png)
![Ethyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11302709.png)
![N-methyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11302712.png)
![N-(5-tert-butyl-2-hydroxyphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11302718.png)
![N-(4-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11302726.png)
![2-[1-(4-fluorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11302751.png)
